N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide
Overview
Description
N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to improved pharmacokinetic properties and target specificity.
Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials with desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide
- N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide
- N-(3-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Comparison:
- N-(3-chlorophenyl)-2-(4-methoxyphenyl)acetamide: Similar in structure but with a chlorine atom instead of fluorine. Chlorine’s larger size and different electronegativity can affect the compound’s reactivity and biological activity.
- N-(3-bromophenyl)-2-(4-methoxyphenyl)acetamide: Bromine substitution can lead to different chemical and physical properties, such as increased molecular weight and altered reactivity.
- N-(3-fluorophenyl)-2-(4-hydroxyphenyl)acetamide: The presence of a hydroxyl group instead of a methoxy group can significantly change the compound’s hydrogen bonding capabilities and solubility.
N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide stands out due to the unique combination of fluorine and methoxy substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQZPVIGSEDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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